(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidine ring and a dimethylpropyl group, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylpropyl Group: This step often involves alkylation reactions using reagents like tert-butyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in such syntheses, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid: The free acid form of the compound.
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide: An amide derivative.
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid methyl ester: A methyl ester derivative.
Uniqueness
The hydrochloride form of (2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its free acid or ester forms .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(2S,3S)-3-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)6-7-4-5-11-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |
InChI Key |
UOZRGVWYGJRAPW-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1CCN[C@@H]1C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)CC1CCNC1C(=O)O.Cl |
Origin of Product |
United States |
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